molecular formula C23H18FNO6S B2695825 N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide CAS No. 932507-35-2

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2695825
CAS No.: 932507-35-2
M. Wt: 455.46
InChI Key: VMBUNQWJBKMVKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Significance of the Chromene Core in Bioactive Compounds

The chromene core in this compound adopts a 2H-chromene configuration, where the sp²-hybridized carbonyl oxygen at position 2 enhances electron delocalization across the fused ring system. This configuration stabilizes the molecule’s planar geometry, facilitating interactions with flat binding pockets in target proteins. For example, the 2-oxo group participates in hydrogen bonding with catalytic residues in enzymes such as tubulin or kinases, as observed in structurally analogous chromene derivatives.

The chromene ring’s aromatic system also contributes to π-π interactions with tyrosine or phenylalanine residues in target sites. In anticancer studies, 4H-chromene derivatives like CXL055 demonstrated nanomolar cytotoxicity by disrupting microtubule polymerization, a mechanism attributed to their planar chromene core. Similarly, the 3-carboxamide substituent in the target compound introduces a hydrogen bond donor-acceptor pair, critical for binding to polar regions of biological targets.

Table 1: Structural Features of Representative Chromene Carboxamides

Compound Chromene Substitution Biological Activity Key Interactions
CXL055 3,4-Propargyl esters Anticancer (IC~50~ = 7.4 nM) Tubulin binding via π-π stacking
EVT-11831233 2-Oxo, 3-carboxamide Enzyme inhibition Hydrogen bonding with active site
Target Compound 2-Oxo, 3-carboxamide Under investigation Predicted sulfonamide-furan synergy

Role of Sulfonamide and Furan Moieties in Target-Specific Interactions

The sulfonamide group (–SO~2~NH–) in this compound is anchored by a 4-fluoro-3-methylbenzenesulfonyl moiety. Sulfonamides are renowned for their ability to act as bioisosteres for carboxylic acids, mimicking their hydrogen-bonding capacity while offering superior metabolic stability. The electron-withdrawing fluorine atom at the para position of the benzene ring enhances the sulfonamide’s acidity, promoting ionic interactions with basic residues (e.g., lysine or arginine) in target proteins. Concurrently, the ortho-methyl group introduces steric bulk, potentially improving selectivity by excluding off-target binding.

The furan-2-yl substituent contributes to the molecule’s electron-rich character, enabling interactions with hydrophobic pockets or metal ions in active sites. Furan’s oxygen atom can engage in hydrogen bonding or coordinate with transition metals, as seen in metalloenzyme inhibitors. In the target compound, the furan ring is tethered to a central ethyl spacer, which may optimize spatial alignment with complementary regions of the target protein. This design mirrors strategies employed in compound 9 from Kumar et al. (2018), where a tyrosine-modified chromene-xanthene hybrid exhibited enhanced binding to breast cancer cells through optimized spacer length.

Synthetic Considerations :
The compound’s synthesis likely involves a multi-step sequence:

  • Chromene Formation : Knoevenagel condensation between salicylaldehyde and acetoacetanilide derivatives, catalyzed by DABCO, yields the 2-oxo-2H-chromene-3-carboxylate intermediate.
  • Carboxamide Coupling : Reaction with 2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethylamine via amide bond formation, using coupling agents like EDCI or HOBt.
  • Purification : Chromatographic separation ensures the removal of regioisomers, critical for maintaining biological specificity.

Properties

IUPAC Name

N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-(furan-2-yl)ethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO6S/c1-14-11-16(8-9-18(14)24)32(28,29)21(20-7-4-10-30-20)13-25-22(26)17-12-15-5-2-3-6-19(15)31-23(17)27/h2-12,21H,13H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBUNQWJBKMVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of sulfonamide derivatives, characterized by its unique structural features, which suggest possible applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.

Chemical Structure and Properties

The compound's molecular formula is C22H22FNO6SC_{22}H_{22}FNO_6S, with a molecular weight of approximately 447.5 g/mol. The structure includes a chromene core, a furan moiety, and a para-fluoro-3-methylbenzenesulfonyl group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC22H22FNO6S
Molecular Weight447.5 g/mol
CAS Number946265-18-5

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Sulfonyl Intermediate : Sulfonylation of 4-fluoro-3-methylphenyl with a suitable sulfonyl chloride in the presence of a base.
  • Coupling with Furyl Ethylamine : The sulfonyl intermediate is coupled with 2-(furan-2-yl)ethylamine to form the desired product.
  • Characterization : The compound is characterized using techniques such as NMR and mass spectrometry.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibition properties. Notably, studies have shown that derivatives of furochromenes can inhibit cholinesterases (AChE and BChE), β-secretase (BACE-1), cyclooxygenase (COX), and lipoxygenase (LOX) enzymes.

Key Findings :

  • Cholinesterase Inhibition : Compounds exhibited IC50 values ranging from 10.4 μM to 24.3 μM against AChE and BChE, indicating moderate inhibitory effects.
  • Anti-inflammatory Activity : The compound has been linked to the inhibition of COX enzymes, which are crucial in inflammatory processes.
  • Antioxidant Properties : Some derivatives have demonstrated free radical-scavenging activities, suggesting potential use in oxidative stress-related conditions.

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, including breast cancer MCF-7 cells. The results indicate that certain derivatives possess moderate cytotoxicity, which could be explored further for anticancer applications.

Case Studies

  • Study on Cholinesterase Inhibition : A study assessing various furochromene derivatives found that those with electron-withdrawing groups exhibited enhanced activity against cholinesterases compared to those with electron-donating groups .
    CompoundAChE IC50 (μM)BChE IC50 (μM)
    3b10.47.7
    3e5.49.9
  • Anti-inflammatory Activity Assessment : Another study highlighted the dual inhibitory effects of specific derivatives against COX and LOX enzymes, linking their structure to observed biological activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Chromene Substituent Sulfonyl/Sulfonamide Group Furan Presence Reference
Target Compound 2-oxo-2H-chromene-3-carboxamide 4-fluoro-3-methylbenzenesulfonyl 2-furanylethyl -
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) 2-oxo-2H-chromene-3-carboxamide 4-sulfamoylphenyl None
N-(2-(2-(N-((1-Benzylpiperidin-3-yl)methyl)naphthalene-2-sulfonamido)ethoxy)ethyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide 7-diethylamino-2-oxo-2H-chromene-3-carboxamide Naphthalene-2-sulfonamide None
5-(N-(2-(Furan-2-yl)ethyl)-2,4,6-trimethylphenylsulfonamido)-2-methylpent-3-yn-2-yl pivalate None 2,4,6-trimethylphenylsulfonamido 2-furanylethyl
Ranitidine nitroacetamide () None Sulfanyl group Furan-2-ylmethyl

Key Observations :

  • The 4-fluoro-3-methylbenzenesulfonyl group in the target compound is unique compared to sulfamoylphenyl or naphthalene sulfonamide groups in analogs . Fluorine may enhance electronegativity and bioavailability compared to non-halogenated derivatives .
  • The furan-2-yl ethyl group in the target compound is structurally similar to sulfonamido-furan derivatives in , which exhibit conformational flexibility critical for binding .

Key Observations :

  • The target compound’s synthesis likely involves sulfonylation and carboxamide coupling, akin to methods in –3.
  • Yields for furan-containing sulfonamides range from 53% to 86%, suggesting substituent steric effects influence efficiency .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide?

  • Methodological Answer : The compound’s synthesis typically involves multi-step heterocyclic coupling. For example:

  • Step 1 : Formation of the chromene-3-carboxamide core via condensation of substituted chromones with carboxamide precursors under acidic conditions.
  • Step 2 : Sulfonylation using 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane.
  • Step 3 : Purification via recrystallization from acetone or column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization often requires strict temperature control (0–5°C during sulfonylation) .

Q. How is the compound structurally characterized in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

  • Crystal System : Monoclinic (common for similar chromene derivatives).
  • R Factor : Reported values < 0.05 indicate high precision (e.g., R = 0.049 for a related chromene-thiazolidinone analog) .
  • Key Interactions : Hydrogen bonding between sulfonyl oxygen and amide NH groups stabilizes the conformation. π-π stacking between furan and chromene rings is also observed .

Q. What spectroscopic techniques are used to validate purity and structure?

  • Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent integration (e.g., furan protons at δ 6.3–7.5 ppm, chromene carbonyl at ~160 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]+^+ at m/z 499.12).
  • HPLC : Purity >98% is achieved using C18 reverse-phase columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models?

  • Methodological Answer :

  • In Vitro : Antifungal activity (e.g., against Candida albicans) is measured via MIC assays (range: 2–16 µg/mL). Discrepancies arise due to metabolic instability or protein binding in vivo.
  • In Vivo : Use pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) to identify bioavailability bottlenecks. Adjust formulations (e.g., nanoemulsions) to enhance solubility .
  • Statistical Analysis : Apply ANOVA with post-hoc tests to compare datasets. For conflicting results, meta-analysis of multiple studies is recommended .

Q. What strategies optimize the compound’s synthetic yield under varying reaction conditions?

  • Answer :

  • Design of Experiments (DoE) : Vary solvent polarity (DMF vs. THF), temperature (25°C vs. reflux), and catalyst (e.g., DMAP). Response surface methodology identifies optimal conditions.
  • Catalyst Screening : Pd(OAc)2_2 improves coupling efficiency in furan-ethyl intermediates (yield increase from 45% to 72%) .
  • Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted sulfonyl chloride .

Q. How do computational models predict the compound’s binding affinity to fungal cytochrome P450 targets?

  • Methodological Answer :

  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with CYP51 (lanosterol 14α-demethylase). The sulfonyl group forms hydrogen bonds with heme iron-coordinating residues.
  • MD Simulations : 100-ns trajectories assess binding stability (RMSD < 2.0 Å indicates stable docking). Free energy calculations (MM-PBSA) predict ∆G values ≤ -8.5 kcal/mol for high affinity .

Q. What analytical approaches validate structural contradictions in polymorphic forms?

  • Answer :

  • PXRD : Distinguishes polymorphs via unique diffraction patterns (e.g., peaks at 2θ = 12.5°, 15.8° for Form I vs. 13.2°, 16.4° for Form II).
  • Thermal Analysis : DSC thermograms show distinct melting endotherms (Form I: 218°C; Form II: 225°C).
  • IR Spectroscopy : Polymorphs exhibit shifts in sulfonyl S=O stretching (1320 cm1^{-1} vs. 1305 cm1^{-1}) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.